molecular formula C7H2F4N2 B092354 4-Amino-2,3,5,6-tetrafluorobenzonitrile CAS No. 17823-38-0

4-Amino-2,3,5,6-tetrafluorobenzonitrile

Cat. No.: B092354
CAS No.: 17823-38-0
M. Wt: 190.1 g/mol
InChI Key: ZFQKTZQBBRHWPC-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrafluorobenzonitrile is an organic compound with the molecular formula C₇H₂F₄N₂ It is characterized by the presence of four fluorine atoms and an amino group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile typically involves the fluorination of benzonitrile derivatives. One common method includes the reaction of 4-amino-2,3,5,6-tetrafluorobenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires stringent safety measures due to the hazardous nature of fluorine gas and the potential for side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,5,6-tetrafluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding oxides or reduced amines.

Scientific Research Applications

4-Amino-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrafluorobenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3,5,6-tetrafluorobenzamide: Similar in structure but contains an amide group instead of a nitrile group.

    4-Formylbenzonitrile: Contains a formyl group instead of an amino group.

    Hexafluorobenzene: Fully fluorinated benzene without any additional functional groups.

Uniqueness

4-Amino-2,3,5,6-tetrafluorobenzonitrile is unique due to the combination of an amino group and four fluorine atoms on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with other molecules.

Biological Activity

4-Amino-2,3,5,6-tetrafluorobenzonitrile (CAS No. 17823-38-0) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of fluorine atoms and an amino group, suggests various applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H2_2F4_4N2_2
  • Molecular Weight : 190.1 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : Data not explicitly available but typically falls within a range for similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The fluorinated structure may enhance lipophilicity, allowing better membrane penetration and receptor interaction.
  • Radical Formation : Under certain conditions, it may participate in radical reactions that can lead to cellular oxidative stress.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

  • Staphylococcus aureus : Studies show significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : The compound demonstrates bactericidal effects with a minimum inhibitory concentration (MIC) of approximately 100 µg/mL.

Cytotoxicity

Cytotoxic assays have been performed on various cancer cell lines:

  • HeLa Cells : Exhibited IC50_{50} values around 30 µM after 48 hours of exposure.
  • MCF-7 Cells : Showed reduced viability at higher concentrations (≥50 µM), indicating potential for further investigation in cancer therapeutics.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds including this compound. The results demonstrated that the compound significantly inhibited bacterial growth compared to non-fluorinated analogs .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Control>100>100
This compound50100

Study on Cytotoxic Effects

In another study focusing on cancer treatment applications, researchers assessed the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The findings indicated that the compound could induce apoptosis in these cells through caspase activation pathways .

Cell LineIC50_{50} (µM)
HeLa30
MCF-750

Properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQKTZQBBRHWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075131
Record name 4-Aminotetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17823-38-0
Record name 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3,5,6-tetrafluorobenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminotetrafluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3,5,6-tetrafluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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